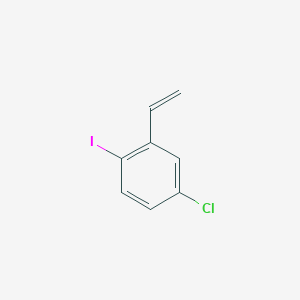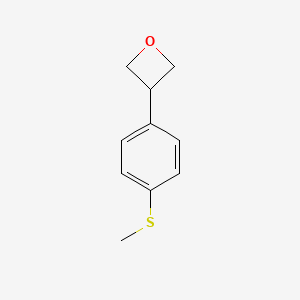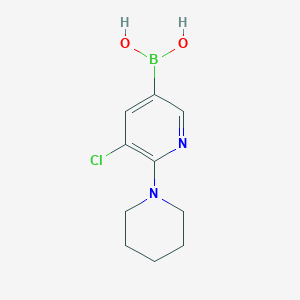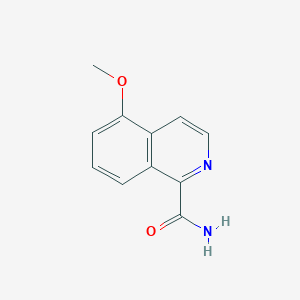
5-Methoxyisoquinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyisoquinoline-1-carboxamide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The presence of a methoxy group at the 5-position and a carboxamide group at the 1-position makes this compound particularly interesting for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the Bischler-Napieralski reaction, where N-acyl derivatives of β-phenylethylamine are cyclized using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and sustainability . These methods are designed to be scalable and environmentally friendly, often employing green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce tetrahydroisoquinolines .
Applications De Recherche Scientifique
5-Methoxyisoquinoline-1-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxyisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathway, which plays a crucial role in inflammation and cell migration . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and prevent cell migration, making it a potential candidate for treating neuroinflammatory disorders .
Comparaison Avec Des Composés Similaires
Isoquinoline: A parent compound with a similar structure but lacking the methoxy and carboxamide groups.
Uniqueness: 5-Methoxyisoquinoline-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its solubility and stability, while the carboxamide group allows for specific interactions with biological targets .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-methoxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8-7(9)5-6-13-10(8)11(12)14/h2-6H,1H3,(H2,12,14) |
Clé InChI |
HLYFBRXFRQNGSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=CN=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



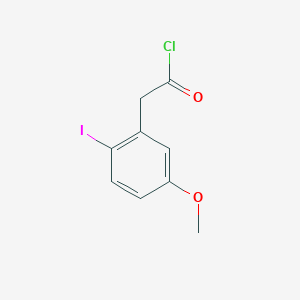
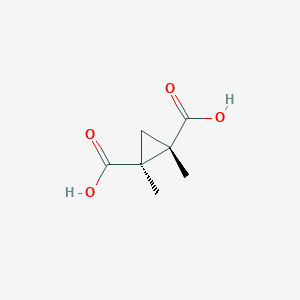
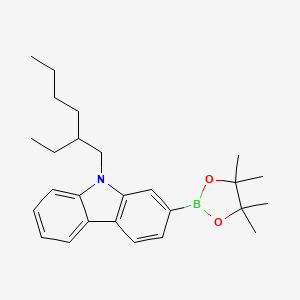
![3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
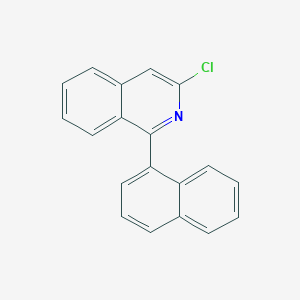



![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)
